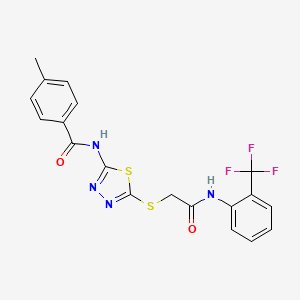

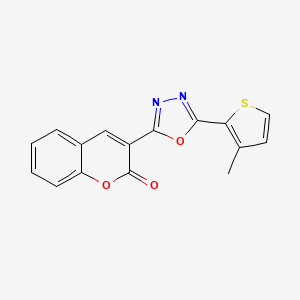

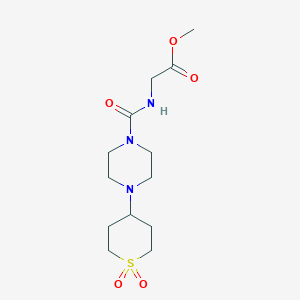

4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 4-METHYL-N-(2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE, has a linear formula of C18H16F3N3O2 . It has a CAS Number of 767332-50-3 and a molecular weight of 363.342 .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones . This protocol offers a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .Molecular Structure Analysis

The structures of the regioisomeric products were thoroughly characterized by heteronuclear 2D NMR experiments .Scientific Research Applications

DNA-Groove Binding Agents

This compound has been identified as a potential DNA-groove binding agent . It can bind within the minor groove of DNA, forming a stable complex through static quenching. This property is particularly useful in the development of new therapeutic agents that target specific DNA sequences, potentially leading to treatments for genetic disorders .

Tumor Cell Targeting

Due to its ability to bind to DNA grooves, this compound is also being explored for its applications in tumor cell targeting . It could be used to deliver drugs directly to tumor cells, minimizing the impact on healthy cells and reducing side effects in cancer treatments .

Molecular Modeling Tools

The compound’s interaction with DNA has been studied using molecular modeling tools . These tools help in understanding how the compound and similar molecules interact at the molecular level, which is crucial for drug design and development .

Spectral Techniques in Drug Discovery

Various spectral techniques are employed to study the interaction mechanisms of this compound with calf thymus DNA. These techniques are essential in drug discovery, allowing researchers to observe how a compound interacts with biological targets .

Organofluorine Chemistry

The presence of a trifluoromethyl group in the compound makes it significant in the field of organofluorine chemistry . Compounds with this group are known for their potent electron-withdrawing properties and are common in pharmaceuticals and agrochemicals .

Fluorescent Displacement Assay

This compound has been used in a fluorescent displacement assay to confirm its binding to the minor groove of DNA. This assay is a valuable tool in biochemistry for studying compound-DNA interactions .

Circular Dichroism and Viscosity Studies

The compound’s interaction with DNA has also been analyzed through circular dichroism and viscosity studies . These methods provide insights into the structural changes in DNA upon binding with the compound, which is vital for understanding its potential as a therapeutic agent .

Atom Economy and Sustainable Chemistry

The synthesis of this compound highlights the principles of atom economy and sustainable chemistry . The one-pot cascade reaction used in its synthesis is noted for its efficiency and minimal waste production, aligning with the goals of green chemistry .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2S2/c1-11-6-8-12(9-7-11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-5-3-2-4-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTILVBSUPNYCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)

![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)

![4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile](/img/structure/B2596705.png)

![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)